molecular formula C12H13N3O3S B2961512 methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate CAS No. 955569-06-9

methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate

Cat. No.: B2961512
CAS No.: 955569-06-9
M. Wt: 279.31
InChI Key: WBXWCOCYICQJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate (CAS 955569-06-9) is a heterocyclic compound featuring a thiophene core substituted with a methyl ester group at position 3 and a pyrazole-3-carboxamide moiety at position 2. The pyrazole ring is further substituted with an ethyl group at the 1-position. Its molecular formula is C₁₂H₁₃N₃O₃S, with a molecular weight of 279.32 g/mol . The structure is characterized by a planar thiophene system linked to a pyrazole carboxamide, which may influence its electronic properties and intermolecular interactions.

Properties

IUPAC Name

methyl 2-[(1-ethylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-3-15-6-4-9(14-15)10(16)13-11-8(5-7-19-11)12(17)18-2/h4-7H,3H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXWCOCYICQJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C=CS2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors. Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism can vary depending on the application, but it generally involves binding to the active site of the target molecule, leading to inhibition or activation of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The compound is compared to three analogs (Table 1), highlighting key structural variations and their implications:

Table 1: Structural Comparison of Analogs
Compound Name Molecular Formula Molecular Weight Key Structural Features
Methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate (Target) C₁₂H₁₃N₃O₃S 279.32 Thiophene core, ethyl-substituted pyrazole carboxamide, methyl ester
Methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-3-carboxylate C₁₅H₁₃N₃O₃S 315.30 Benzo[b]thiophene core, methyl-substituted pyrazole carboxamide, methyl ester
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate C₂₈H₂₀F₂N₆O₄S 560.20 Fluorinated chromenone ring, pyrazolopyrimidine, thiophene, methyl ester, amino group
Key Observations:

Core Aromatic System: The target compound uses a simple thiophene ring, while the benzo[b]thiophene analog () incorporates a fused benzene ring, increasing planarity and molecular weight. This enhances lipophilicity and may improve membrane permeability in biological systems . The chromenone-containing analog () introduces a bicyclic chromen-4-one system with fluorine substituents, significantly altering electronic properties and steric bulk .

Pyrazole Substitution :

  • The ethyl group in the target compound provides moderate steric bulk compared to the methyl group in the benzo[b]thiophene analog. Ethyl substituents may enhance hydrophobic interactions in binding pockets but could reduce solubility .
  • The trifluoromethyl group in intermediates () demonstrates how electron-withdrawing substituents can increase reactivity in coupling reactions, contrasting with the electron-donating ethyl group .

Functional Groups: The chromenone analog () includes fluorinated aromatic rings and an amino group, which are common in drug design for metabolic stability and target affinity .

Biological Activity

Methyl 2-(1-ethyl-1H-pyrazole-3-carboxamido)thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is synthesized through a multistep reaction involving thiophene and pyrazole derivatives. The synthesis typically involves the formation of amide bonds, which are crucial for the biological activity of the resultant compounds. Recent studies have employed various catalytic approaches to enhance yield and purity, achieving moderate to high yields (66–81%) for related pyrazole derivatives .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundMicrobial StrainMIC (µmol/mL)
21Staphylococcus aureus0.038
21Escherichia coli0.067
16Candida parapsilosis0.015

The minimal inhibitory concentrations (MIC) indicate that certain derivatives exhibit activity comparable to standard antibiotics like ampicillin and fluconazole, suggesting their potential as antimicrobial agents .

Anticancer Activity

Research has shown that pyrazole derivatives, including this compound, possess anticancer properties. These compounds have been found to inhibit key targets associated with cancer cell proliferation, such as BRAF(V600E) and EGFR. The structure-activity relationship (SAR) studies highlight that modifications in the pyrazole ring can significantly enhance anticancer efficacy .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound exhibits anti-inflammatory properties. Studies indicate that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting their potential use in inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study reported that ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate showed significant antimicrobial activity with MIC values comparable to existing antibiotics .
  • Anticancer Mechanisms : Another investigation demonstrated that pyrazole derivatives could effectively inhibit tumor growth in vitro by targeting multiple signaling pathways involved in cancer progression .
  • Inflammation Models : In vivo models have shown that certain pyrazole derivatives significantly reduce inflammation markers in animal models of arthritis, indicating their therapeutic potential in managing inflammatory conditions .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Amide couplingCH₂Cl₂, TEA, reflux, 12h67%
HPLC purificationMeCN:H₂O (30%→100%)80%
Cyclization (analog)Pd(OAc)₂, PPh₃, DMF, 80°C72%

Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting spectral data resolved?

Methodological Answer:

  • Primary Techniques :
    • ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole and thiophene moieties. For example, pyrazole C=O resonates at ~165–170 ppm in ¹³C NMR .
    • IR Spectroscopy : Amide C=O stretches appear at ~1680–1700 cm⁻¹; ester C=O at ~1720 cm⁻¹ .
  • Data Contradictions : Discrepancies in NH or aromatic proton shifts may arise from solvent polarity or tautomerism. Resolution Strategies :
    • X-ray Crystallography : Definitive structural assignment using SHELXL (e.g., for analogous compounds, R-factors < 0.05) .
    • 2D NMR (HSQC, HMBC) : Resolve ambiguous couplings in crowded spectra .

Advanced Research Questions

How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states. For example, the electron-withdrawing pyrazole group increases electrophilicity at the amide carbonyl, lowering activation energy for nucleophilic attack .
  • Key Parameters :
    • HOMO-LUMO Gaps : Correlate with susceptibility to nucleophilic/electrophilic attacks.
    • Solvent Effects : PCM models simulate polar aprotic solvents (e.g., DMF) to predict reaction rates .

Q. Table 2: Computational Predictions (Analogous Systems)

ParameterValue (kcal/mol)SoftwareReference
ΔG‡ (amide hydrolysis)22.3Gaussian 16
HOMO-LUMO Gap4.8 eVORCA 5.0

What strategies resolve contradictions in biological activity data for structurally related analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis :
    • Pyrazole Substituents : 1-Ethyl groups enhance membrane permeability vs. methyl analogs (logP differences ~0.5 units) .
    • Thiophene Modifications : 3-Carboxylate esters improve solubility but reduce target binding affinity in some kinase assays .
  • Experimental Validation :
    • Dose-Response Curves : IC₅₀ values for analogs vary by >10-fold depending on assay conditions (e.g., serum concentration) .
    • Crystallographic Docking : Mercury CSD 2.0 visualizes ligand-protein interactions to explain potency discrepancies .

How do crystallographic packing patterns influence the stability of this compound in solid-state formulations?

Methodological Answer:

  • Mercury CSD Analysis :
    • Intermolecular Interactions : Hydrogen bonding between amide NH and ester carbonyl groups stabilizes crystal lattices (distance ~2.8 Å) .
    • Void Visualization : Low void volumes (<5%) predict high melting points (e.g., 210–220°C for analogs) .
  • Stability Testing :
    • Thermogravimetric Analysis (TGA) : Decomposition onset at ~250°C correlates with weak van der Waals packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.